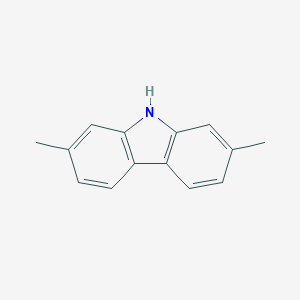

2,7-Dimethyl-9H-carbazole

Description

BenchChem offers high-quality 2,7-Dimethyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dimethyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYRPCUQHCOXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172424 | |

| Record name | 9H-Carbazole, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-65-9 | |

| Record name | 9H-Carbazole, 2,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dimethyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,7-Dimethyl-9H-carbazole, a heterocyclic aromatic compound of interest in various fields, including organic electronics and medicinal chemistry. This document details its physicochemical characteristics, plausible synthetic routes, purification methods, and spectral data, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

2,7-Dimethyl-9H-carbazole is a solid aromatic amine with the molecular formula C₁₄H₁₃N.[1][2] Its structure consists of a central carbazole core with two methyl groups substituted at the 2 and 7 positions. This substitution pattern influences its electronic properties and solubility.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₃N | [1][2] |

| Molecular Weight | 195.26 g/mol | [2] |

| CAS Number | 18992-65-9 | [1][2] |

| Melting Point | 292 °C | [1] |

| Boiling Point (Predicted) | 383.0 ± 11.0 °C | [1] |

| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [1] |

| Flash Point (Predicted) | 170.8 °C | [1] |

| Refractive Index (Predicted) | 1.712 | [1] |

| Solubility | Soluble in organic solvents | [2] |

| Physical Form | Solid | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis via Cadogan-Sundberg Cyclization

This protocol describes a potential route to 2,7-Dimethyl-9H-carbazole starting from a suitably substituted 2-nitrobiphenyl precursor.

Step 1: Synthesis of 2-Nitro-4,4'-dimethylbiphenyl (Precursor)

A Suzuki-Miyaura cross-coupling reaction can be employed to synthesize the necessary precursor.

-

Reactants: 2-Bromo-5-methylnitrobenzene and 4-methylphenylboronic acid.

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos).

-

Base: Cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous toluene or 1,4-dioxane.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methylnitrobenzene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).

-

Add anhydrous solvent (10 mL) via syringe.

-

Heat the reaction mixture at 100-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-nitro-4,4'-dimethylbiphenyl.

-

Step 2: Reductive Cyclization to 2,7-Dimethyl-9H-carbazole

-

Reactant: 2-Nitro-4,4'-dimethylbiphenyl.

-

Reducing/Cyclizing Agent: Triethyl phosphite (P(OEt)₃).

-

Procedure:

-

In a round-bottom flask, dissolve the 2-nitro-4,4'-dimethylbiphenyl (1.0 mmol) in an excess of triethyl phosphite.

-

Heat the mixture at reflux (around 150-160 °C) under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, remove the excess triethyl phosphite under high vacuum.

-

The crude product can then be purified.

-

Purification Protocol

The crude 2,7-Dimethyl-9H-carbazole can be purified by the following methods:

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

-

-

Recrystallization:

-

Solvent Selection: A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, toluene).

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

-

Spectroscopic Characterization

The structure and purity of the synthesized 2,7-Dimethyl-9H-carbazole should be confirmed by standard spectroscopic methods.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons, with characteristic chemical shifts and coupling patterns. The ¹³C NMR will show distinct signals for the aromatic and methyl carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using a KBr pellet or as a thin film.

-

Analysis: The IR spectrum should display characteristic absorption bands for the N-H stretching of the carbazole amine (around 3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-C stretching in the aromatic region (around 1450-1600 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 2,7-Dimethyl-9H-carbazole (m/z = 195.26).

-

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 2,7-Dimethyl-9H-carbazole are limited, other carbazole derivatives have been reported to exhibit a range of biological effects, including anticancer and antimicrobial activities.[3] Some carbazole compounds have been shown to modulate key cellular signaling pathways. For instance, certain derivatives can inhibit the PI3K/Akt/mTOR pathway , which is crucial for cell survival, proliferation, and apoptosis.[3]

Visualizations

Caption: Synthetic and purification workflow for 2,7-Dimethyl-9H-carbazole.

References

An In-depth Technical Guide to 2,7-Dimethyl-9H-carbazole: Identification and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-Dimethyl-9H-carbazole, a heterocyclic aromatic compound of interest in various fields of chemical research, including materials science and medicinal chemistry. This document details its chemical identity, physical properties, and provides in-depth experimental protocols for its synthesis and characterization.

Chemical Identification and Properties

2,7-Dimethyl-9H-carbazole is a derivative of carbazole with methyl groups substituted at the 2 and 7 positions of the carbazole core. Its unique structure imparts specific electronic and solubility properties, making it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for 2,7-Dimethyl-9H-carbazole

| Identifier | Value |

| CAS Number | 18992-65-9 |

| Molecular Formula | C₁₄H₁₃N |

| IUPAC Name | 2,7-dimethyl-9H-carbazole |

| InChI Key | ABYRPCUQHCOXMX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C |

Table 2: Physicochemical Properties of 2,7-Dimethyl-9H-carbazole

| Property | Value | Source |

| Molecular Weight | 195.26 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 292 °C | [3] |

| Boiling Point | 383.0 ± 11.0 °C (Predicted) | [3] |

| Purity | >98.0% (GC) | [2] |

| Solubility | Soluble in organic solvents. | [1] |

Synthesis of 2,7-Dimethyl-9H-carbazole

A plausible synthetic route to 2,7-Dimethyl-9H-carbazole can be adapted from established methods for carbazole synthesis, such as the Cadogan cyclization or a multi-step approach involving Ullmann coupling followed by cyclization. The following diagram outlines a potential synthetic workflow.

Caption: Proposed synthetic workflow for 2,7-Dimethyl-9H-carbazole.

Experimental Protocols

This section provides detailed methodologies for the identification and characterization of 2,7-Dimethyl-9H-carbazole using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 2,7-Dimethyl-9H-carbazole.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Spectroscopy Parameters (400 MHz):

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Spectroscopy Parameters (100 MHz):

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 2,7-Dimethyl-9H-carbazole with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Place a portion of the mixture into a pellet die and apply pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

-

Ionization:

-

Utilize a standard electron ionization energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

-

Data Interpretation:

-

Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol (Reversed-Phase):

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase:

-

A gradient of acetonitrile and water (both may contain 0.1% formic acid) is typically effective.

-

Example Gradient: Start with 50% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Run Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance for carbazoles (e.g., around 235, 258, and 293 nm).

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

-

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized batch of 2,7-Dimethyl-9H-carbazole.

Caption: Analytical workflow for 2,7-Dimethyl-9H-carbazole.

References

An In-depth Technical Guide to the Synthesis of 2,7-Dimethyl-9H-carbazole Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 2,7-Dimethyl-9H-carbazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, including experimental protocols and quantitative data, to facilitate its synthesis and further investigation.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and unique photophysical properties. The 2,7-dimethyl substitution pattern on the carbazole scaffold can significantly influence its electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents and functional organic materials. This guide focuses on the key synthetic strategies for obtaining 2,7-Dimethyl-9H-carbazole, with a primary emphasis on the Cadogan cyclization and multi-step synthesis involving Ullmann-type coupling reactions.

Synthetic Pathways and Starting Materials

The synthesis of 2,7-Dimethyl-9H-carbazole can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prominent and effective methods are detailed below.

Cadogan Reductive Cyclization

The Cadogan reaction is a powerful method for the synthesis of carbazoles from appropriately substituted 2-nitrobiphenyls.[1][2][3] This reaction typically involves a deoxygenative cyclization mediated by a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite.

A logical and efficient starting material for the synthesis of 2,7-Dimethyl-9H-carbazole via the Cadogan cyclization is 4,4'-Dimethyl-2-nitrobiphenyl . The reductive cyclization of this precursor directly yields the desired carbazole derivative.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,7-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,7-Dimethyl-9H-carbazole, a significant heterocyclic compound with potential applications in materials science and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of the parent compound, carbazole, and its closely related derivatives. Detailed experimental protocols for obtaining such data are also provided, along with a workflow for the spectroscopic analysis of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,7-Dimethyl-9H-carbazole. These predictions are derived from established principles of spectroscopy and analysis of data from analogous compounds.

Table 1: Predicted ¹H NMR Data for 2,7-Dimethyl-9H-carbazole

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s (broad) | 1H | N-H |

| ~7.8 | s | 2H | H-4, H-5 |

| ~7.2 | d | 2H | H-1, H-8 |

| ~7.0 | d | 2H | H-3, H-6 |

| ~2.5 | s | 6H | 2x -CH₃ |

Table 2: Predicted ¹³C NMR Data for 2,7-Dimethyl-9H-carbazole

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-4a, C-4b |

| ~138 | C-2, C-7 |

| ~122 | C-9a, C-8a |

| ~120 | C-4, C-5 |

| ~118 | C-1, C-8 |

| ~110 | C-3, C-6 |

| ~21 | 2x -CH₃ |

Table 3: Predicted Key IR Absorption Bands for 2,7-Dimethyl-9H-carbazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2920, ~2850 | Medium | Methyl C-H Stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~1450 | Medium | C-N Stretch |

| ~810 | Strong | C-H Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry Data for 2,7-Dimethyl-9H-carbazole

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 195 | High | [M]⁺ (Molecular Ion) |

| 194 | Medium | [M-H]⁺ |

| 180 | High | [M-CH₃]⁺ |

| 167 | Medium | [M-2CH₃+H]⁺ or [M-C₂H₄]⁺ |

| 97.5 | Low | [M]²⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra of solid aromatic compounds like 2,7-Dimethyl-9H-carbazole.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 2,7-Dimethyl-9H-carbazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [1][2]

-

Dissolve a small amount (a few milligrams) of 2,7-Dimethyl-9H-carbazole in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[1]

-

Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1][2]

-

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: [3]

-

Instrumentation and Analysis (using Electron Ionization):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel organic compound using various spectroscopic techniques.

Caption: A logical workflow for the spectroscopic characterization of a novel organic compound.

References

Technical Guide: Crystal Structure of 2,7-Disubstituted Carbazole Derivatives

A Case Study on Dimethyl 9H-carbazole-2,7-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the crystal structure of 2,7-Dimethyl-9H-carbazole did not yield any publicly available crystallographic data. Therefore, this guide presents a detailed analysis of a closely related compound, Dimethyl 9H-carbazole-2,7-dicarboxylate , for which comprehensive crystal structure data is available. The methodologies and data presentation provided herein serve as a representative example for the crystallographic analysis of 2,7-disubstituted carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest to researchers in materials science and drug development due to their unique electronic, photophysical, and biological properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-property relationships and for rational design in various applications. This technical guide details the crystal structure and the experimental protocol for the determination of a 2,7-disubstituted carbazole derivative.

Crystal Structure and Data of Dimethyl 9H-carbazole-2,7-dicarboxylate

The crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate reveals a nearly planar carbazole ring system.[1][2] The two methyl ester groups are oriented in a trans configuration relative to each other and are slightly tilted from the mean plane of the carbazole core.[1][2][3] In the crystal, molecules form inversion dimers through N-H⋯O hydrogen bonds.[1][2][3] These dimers are further linked by parallel slipped π-π stacking interactions, forming slabs that propagate along the b-axis.[1][2][3]

The following table summarizes the key crystallographic data for dimethyl 9H-carbazole-2,7-dicarboxylate.[2]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO₄ |

| Formula Weight | 283.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 29.684(2) Å |

| b | 5.8264(4) Å |

| c | 15.4210(11) Å |

| α | 90° |

| β | 96.252(3)° |

| γ | 90° |

| Volume | 2651.2(3) ų |

| Z | 8 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Crystal Size | 0.28 x 0.18 x 0.10 mm |

| Refinement | |

| Reflections Collected | 16278 |

| Independent Reflections | 2716 |

| R_int | 0.042 |

The planarity of the carbazole ring system is a notable feature, with a mean deviation from planarity of 0.037 Å for the non-hydrogen atoms.[1][2][3]

| Parameter | Value |

| Dihedral Angle (Ester Group 1) | 8.12(6)° |

| Dihedral Angle (Ester Group 2) | 8.21(5)° |

| π-π Stacking Interactions | |

| Inter-centroid Distance | 3.6042(8) Å |

| Inter-planar Distance | 3.3437(5) Å |

| Slippage | 1.345 Å |

Experimental Protocols

The determination of the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate involves several key stages, from synthesis to data analysis.

The synthesis of dimethyl 9H-carbazole-2,7-dicarboxylate was performed according to a previously reported literature procedure. High-quality single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in ethanol.[2]

A suitable single crystal was mounted on a diffractometer for data collection.

-

Data Collection: X-ray diffraction data were collected using a Bruker CMOS detector diffractometer with Mo Kα radiation at a temperature of 100 K.[2]

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². The hydrogen atom on the nitrogen was located in a difference Fourier map and refined with a distance restraint. Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[2] An absorption correction was applied using a multi-scan method.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure.

References

An In-depth Technical Guide on the Solubility of 2,7-Dimethyl-9H-carbazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,7-Dimethyl-9H-carbazole in common organic solvents. An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, indicating a gap in publicly available research. Consequently, this guide provides a qualitative assessment of its expected solubility based on the known properties of the parent carbazole molecule and the influence of its substituents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, such as 2,7-Dimethyl-9H-carbazole, is presented. This is supplemented with a visual workflow diagram to aid researchers in designing and executing their own solubility studies.

Introduction to 2,7-Dimethyl-9H-carbazole

2,7-Dimethyl-9H-carbazole is an aromatic nitrogen-containing heterocyclic compound belonging to the carbazole family.[1] The carbazole core structure is noted for its electronic properties and is a common building block in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry.[1] The addition of two methyl groups at the 2 and 7 positions can influence its physical and chemical properties, including its solubility, by altering the molecular symmetry and increasing its lipophilicity compared to the parent 9H-carbazole.[1] Understanding the solubility of this specific derivative is crucial for its application in solution-processed device fabrication, purification, and formulation in drug development.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases revealed no specific quantitative solubility data for 2,7-Dimethyl-9H-carbazole in common organic solvents. This highlights an area where further experimental investigation is needed. To facilitate future research, the following table has been prepared to be populated as data becomes available.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Data Source |

| Aromatic | Toluene | Data Not Available | Data Not Available | ||

| Benzene | Data Not Available | Data Not Available | |||

| Halogenated | Dichloromethane | Data Not Available | Data Not Available | ||

| Chloroform | Data Not Available | Data Not Available | |||

| Ketones | Acetone | Data Not Available | Data Not Available | ||

| Methyl Ethyl Ketone | Data Not Available | Data Not Available | |||

| Ethers | Tetrahydrofuran (THF) | Data Not Available | Data Not Available | ||

| Diethyl Ether | Data Not Available | Data Not Available | |||

| Esters | Ethyl Acetate | Data Not Available | Data Not Available | ||

| Alcohols | Methanol | Data Not Available | Data Not Available | ||

| Ethanol | Data Not Available | Data Not Available | |||

| Aprotic Polar | Dimethylformamide (DMF) | Data Not Available | Data Not Available | ||

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | |||

| Non-polar | Hexane | Data Not Available | Data Not Available | ||

| Cyclohexane | Data Not Available | Data Not Available |

Qualitative Solubility Assessment

In the absence of quantitative data, a qualitative assessment can be made based on the known solubility of 9H-carbazole and the effect of the dimethyl substituents.

-

9H-Carbazole: The parent compound is generally characterized as being sparingly soluble in water but more soluble in organic solvents.[2] Its solubility is higher in non-polar solvents like toluene and benzene, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO).[2] It is slightly soluble in alcohols like ethanol and ether.[3] The solubility of carbazole generally increases with a rise in temperature.[2]

-

Effect of Dimethyl Substitution: The presence of two methyl groups on the carbazole core in 2,7-Dimethyl-9H-carbazole is expected to increase its lipophilicity ("oil-loving" nature) and van der Waals interactions. This structural modification generally leads to enhanced solubility in non-polar and moderately polar organic solvents compared to the unsubstituted parent compound. Therefore, 2,7-Dimethyl-9H-carbazole is anticipated to have good solubility in solvents like toluene, chloroform, and tetrahydrofuran. Its solubility in polar protic solvents like methanol and ethanol may be limited but likely greater than that of the parent carbazole.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid organic compound like 2,7-Dimethyl-9H-carbazole using the isothermal shake-flask method. This method is considered a reliable approach for obtaining thermodynamic solubility data.

4.1. Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

4.2. Materials and Equipment

-

2,7-Dimethyl-9H-carbazole (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC system)

4.3. Procedure

-

Preparation: Add an excess amount of solid 2,7-Dimethyl-9H-carbazole to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent the transfer of any undissolved solid, it is highly recommended to use a syringe filter attached to the pipette tip.

-

Dilution: Transfer the collected supernatant to a volumetric flask and dilute it to a known volume with the same solvent. The dilution factor should be chosen to bring the analyte concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of 2,7-Dimethyl-9H-carbazole.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

4.4. Analytical Method Considerations

-

UV-Vis Spectrophotometry: This method is suitable if 2,7-Dimethyl-9H-carbazole has a distinct chromophore and does not suffer from interference from the solvent. A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method. It is particularly useful for complex mixtures or when the solvent has significant UV absorbance. A suitable column and mobile phase must be selected, and a calibration curve of peak area versus concentration must be generated.

-

Gravimetric Analysis: In this method, a known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid solute is measured. This method is straightforward but may be less accurate for compounds with low solubility or if the compound is not thermally stable.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2,7-Dimethyl-9H-carbazole.

Caption: Workflow for determining the solubility of 2,7-Dimethyl-9H-carbazole.

Conclusion

While there is a current lack of specific quantitative solubility data for 2,7-Dimethyl-9H-carbazole, its chemical structure suggests it is likely soluble in a range of common non-polar and moderately polar organic solvents. This technical guide provides a robust, generalized experimental protocol, the isothermal shake-flask method, which can be readily implemented by researchers to generate the needed solubility data. The provided workflow diagram offers a clear visual aid for the experimental process. The generation of such data will be invaluable for the continued development and application of this compound in materials science and medicinal chemistry.

References

Thermal Stability and Decomposition of 2,7-Dimethyl-9H-carbazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-9H-carbazole is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various functional organic materials. Its derivatives are of significant interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and pharmaceuticals. The thermal stability of this core structure is a critical parameter, dictating its processing window and the operational lifetime of devices or the shelf-life of related pharmaceutical compounds. This technical guide provides a comprehensive overview of the thermal properties of 2,7-Dimethyl-9H-carbazole, including its decomposition temperature, and outlines the experimental protocols for its characterization.

Thermal Properties

The thermal stability of 2,7-Dimethyl-9H-carbazole is a key attribute for its application in materials science, particularly in the fabrication of OLEDs where high-temperature deposition processes are common. Carbazole derivatives are generally recognized for their excellent thermal stability.

Quantitative Data Summary

The known and estimated thermal properties of 2,7-Dimethyl-9H-carbazole are summarized in the table below. It is important to note that while the melting and boiling points are reported from specific measurements, the decomposition temperature is an estimate based on the known high thermal stability of carbazole derivatives.

| Property | Value | Notes |

| Melting Point | 292 °C | Experimentally determined. |

| Boiling Point | 383.0 ± 11.0 °C | Predicted value. |

| Decomposition Temperature (Td) | ~350 - 400 °C | Estimated, based on the general thermal stability of carbazole derivatives. Specific experimental data is not readily available in public literature. |

Experimental Protocols

The characterization of the thermal stability of 2,7-Dimethyl-9H-carbazole is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the energetics of phase transitions.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of 2,7-Dimethyl-9H-carbazole by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the high-purity 2,7-Dimethyl-9H-carbazole sample (typically 2-5 mg) is accurately weighed and placed into an inert sample pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition. The decomposition temperature is often reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of 2,7-Dimethyl-9H-carbazole by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2,7-Dimethyl-9H-carbazole is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and an isothermal segment. A common heating rate is 10 °C/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and other phase transitions. The peak temperature of the endotherm is taken as the melting point.

Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a new organic material like 2,7-Dimethyl-9H-carbazole intended for use in electronic devices such as OLEDs.

Caption: Workflow for Thermal Stability Assessment of OLED Materials.

Conclusion

2,7-Dimethyl-9H-carbazole possesses good thermal stability, a critical characteristic for its use in the fabrication of high-performance organic electronic devices and for ensuring the stability of its pharmaceutical derivatives. The provided experimental protocols for TGA and DSC offer a standardized approach for the detailed characterization of its thermal properties. A thorough understanding and evaluation of the thermal stability, as outlined in the assessment workflow, are essential for the successful application of this versatile carbazole derivative in research and development.

Purity analysis of 2,7-Dimethyl-9H-carbazole

Exploring Purity Analysis Methods

I've initiated a thorough search for purity analysis techniques applicable to 2,7-Dimethyl-9H-carbazole. I'm primarily focused on HPLC, GC, and spectroscopy. Currently, I'm delving into specific experimental protocols and available quantitative data, such as retention times and peak areas. The goal is to establish a solid foundation for evaluating existing methods.

Compiling Analysis Techniques

I'm now collating the experimental methodologies and quantitative data for purity analysis of 2,7-Dimethyl-9H-carbazole, particularly focusing on HPLC, GC, and spectroscopy, and documenting the synthesis pathways to anticipate potential impurities. I'm actively structuring the data into easily interpretable tables and will soon create a Graphviz diagram to visually represent the workflow before compiling a comprehensive technical guide.

Evaluating Purity Data

I've begun to evaluate the purity data for 2,7-Dimethyl-9H-carbazole. A commercial supplier, Sigma-Aldrich, lists their product at 98% purity. This serves as a preliminary benchmark. However, further research is needed to determine the validity of the listed value, and to find independent sources and methodologies for purity validation. I intend to find more detailed information.

Investigating Purity Methods

I've gathered more information. While searching, I noticed Sigma-Aldrich lists their 2,7-Dimethyl-9H-carbazole at 98% purity, but without specifying the analytical method used. Other vendors also claim purities of 99% and 95% for industrial grades, lacking method details. I found articles on carbazole derivatives synthesis using HPLC, GC-MS, NMR, and elemental analysis for purity and structure. A guide for a related compound offers general HPLC/GC-MS, useful as a starting point. Now, I'm working to identify potential impurities from synthesis.

Synthesizing Analytical Plan

I've assembled a detailed plan now. While no direct methods exist for this specific carbazole derivative, I can adapt protocols from similar compounds. I'll outline an analytical workflow based on HPLC and GC-MS, addressing potential impurities. I'll include caveats noting the absence of a dedicated standard for 2,7-Dimethyl-9H-carbazole. I have enough information now to produce the requested guide with clear explanations.

Crafting the Guide's Core

I'm now writing the guide. Recognizing the gap in dedicated analytical protocols, I'll emphasize the adaptation of methods from analogous compounds. I'll focus on HPLC and GC-MS workflows, highlighting expected retention times and fragmentation patterns. I'm preparing comprehensive tables to depict expected purity data. I'll include a Graphviz diagram for the workflow. I'll be clear about the assumptions made, given the absence of a specific 2,7-Dimethyl-9H-carbazole standard method.

Health and safety information for 2,7-Dimethyl-9H-carbazole

An In-depth Technical Guide to the Health and Safety of 2,7-Dimethyl-9H-carbazole

This guide provides comprehensive health and safety information for 2,7-Dimethyl-9H-carbazole, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

2,7-Dimethyl-9H-carbazole is a derivative of carbazole, recognized for its utility as a building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) due to its thermal stability and charge transport capabilities.[1]

Table 1: Physical and Chemical Properties of 2,7-Dimethyl-9H-carbazole

| Property | Value | Source |

| Molecular Formula | C14H13N | [2][3] |

| Molecular Weight | 195.26 g/mol | [2] |

| CAS Number | 18992-65-9 | [3] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 292 °C | [3] |

| Boiling Point | 383.0 ± 11.0 °C (Predicted) | [3] |

| Flash Point | 170.8 °C | [3] |

| Purity | >98.0% (GC) | [2] |

| Storage | Store in a dry, cool, well-ventilated place under inert gas.[3] | Air sensitive.[2] |

Hazard Identification and GHS Classification

2,7-Dimethyl-9H-carbazole is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification

| Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[2][4] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[2][4] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[4] |

The parent compound, 9H-Carbazole, is also suspected of causing cancer (H351) and is very toxic to aquatic life with long-lasting effects (H410).[5][6]

Toxicological Information

Detailed toxicological studies specifically for 2,7-Dimethyl-9H-carbazole are not widely available. Much of the existing data pertains to the parent compound, carbazole.

Table 3: Summary of Toxicological Data

| Toxicological Endpoint | Finding | Notes |

| Acute Toxicity | Shall not be classified as acutely toxic. | Based on data for Carbazole.[7] |

| Skin Corrosion/Irritation | Causes skin irritation (H315).[2][4] | Data specific to 2,7-Dimethyl-9H-carbazole. |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[2][4] | Data specific to 2,7-Dimethyl-9H-carbazole. |

| Respiratory/Skin Sensitization | Shall not be classified as a sensitizer. | Based on data for Carbazole.[7] |

| Germ Cell Mutagenicity | Shall not be classified as mutagenic. | Based on data for Carbazole.[7] However, other sources suggest Carbazole is suspected of causing genetic defects. |

| Carcinogenicity | Shall not be classified as carcinogenic. | Based on data for Carbazole.[7] However, other sources suggest Carbazole is suspected of causing cancer based on animal studies.[5][8][9] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant. | Based on data for Carbazole.[7] |

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of 2,7-Dimethyl-9H-carbazole are not available in the reviewed public literature. The classifications are based on supplier safety data sheets and databases which generally do not include full experimental methodologies.

Safe Handling and Exposure Controls

Proper handling and the use of personal protective equipment (PPE) are critical to minimize exposure.

Handling:

-

Do not eat, drink, or smoke when using this product.[12]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]

-

The compound is air-sensitive and should be stored under an inert gas.[2]

Exposure Controls and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure eyewash stations and safety showers are close to the workstation.[10][11]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or NIOSH standards).[8][13]

-

Skin Protection: Wear protective gloves and impervious clothing to prevent skin exposure.[8][11][13]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter (NIOSH or EN 149 approved).[8][13]

First Aid and Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[2]

-

Skin Contact: Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][14]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10][13]

-

Specific Hazards: In a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[8][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid breathing dust. Ensure adequate ventilation.[11][15]

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[7][10]

-

Containment and Cleaning: Sweep up or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust.[7][8]

References

- 1. nbinno.com [nbinno.com]

- 2. 2,7-Dimethyl-9H-carbazole - Starshinechemical [starshinechemical.com]

- 3. echemi.com [echemi.com]

- 4. 2,7-diMethyl-9H-carbazole | 18992-65-9 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.de [fishersci.de]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. uprm.edu [uprm.edu]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. canbipharm.com [canbipharm.com]

- 11. chemscene.com [chemscene.com]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

The Enduring Legacy of Carbazole: From Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, History, and Synthesis of Carbazole Compounds

For over a century and a half, the tricyclic aromatic heterocycle, carbazole, has captivated the scientific community. First unearthed from the complex matrix of coal tar, this seemingly simple molecule has proven to be a versatile scaffold, underpinning the development of a vast array of compounds with significant applications in materials science and medicine. This technical guide provides a comprehensive overview of the discovery, history, and seminal synthetic methodologies of carbazole and its derivatives, tailored for researchers, scientists, and drug development professionals. We delve into the foundational experimental protocols, present key quantitative data, and visualize the intricate signaling pathways and experimental workflows that have defined the journey of this remarkable compound.

Discovery and Early History: A Byproduct of the Industrial Revolution

The story of carbazole begins in the heart of the 19th-century industrial revolution, a time when the distillation of coal tar was a burgeoning industry providing the raw materials for a new world of synthetic dyes and chemicals. In 1872, German chemists Carl Graebe and Carl Glaser, while investigating the components of the anthracene fraction of coal tar, successfully isolated a nitrogen-containing compound which they named "carbazole."[1] This discovery marked the entry of this heterocyclic system into the lexicon of organic chemistry.

The primary source of industrial-scale carbazole for many years remained the anthracene distillate of coal tar, where it is found in concentrations of up to 1.5%.[1] Early purification methods were arduous, often involving selective precipitation or complex formation to separate carbazole from other polycyclic aromatic hydrocarbons like anthracene and phenanthrene.

Foundational Synthetic Methodologies

The isolation of carbazole spurred the development of synthetic routes to access this and other related structures. Several classic named reactions emerged, each providing a unique pathway to the carbazole core and remaining relevant in synthetic organic chemistry to this day.

The Graebe-Ullmann Reaction (1896)

One of the earliest and most direct methods for carbazole synthesis was reported by Carl Graebe and Fritz Ullmann in 1896. This reaction involves the diazotization of an N-phenyl-1,2-diaminobenzene (N-phenyl-o-phenylenediamine) to form an intermediate 1,2,3-benzotriazole. Upon heating, this triazole readily extrudes molecular nitrogen, and the resulting reactive species undergoes intramolecular cyclization to afford the carbazole skeleton.[1]

Experimental Protocol: Graebe-Ullmann Synthesis of Carbazole

-

Step 1: Diazotization and Triazole Formation: An aqueous solution of sodium nitrite is added dropwise to a cooled, acidic solution of N-phenyl-o-phenylenediamine. The reaction mixture is stirred at low temperature (typically 0-5 °C) to facilitate the formation of the diazonium salt, which spontaneously cyclizes to the 1-phenyl-1,2,3-benzotriazole.

-

Step 2: Thermolysis and Cyclization: The isolated and dried benzotriazole is heated to an elevated temperature (often in a high-boiling solvent or neat) until the evolution of nitrogen gas ceases. The crude product is then purified, typically by recrystallization, to yield the carbazole.

The Bucherer Carbazole Synthesis (1904)

In 1904, Hans Theodor Bucherer developed a method for synthesizing carbazoles from the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite.[2] This reaction proceeds through a series of equilibria involving the formation of an intermediate arylamine, which then undergoes cyclization.

Experimental Protocol: Bucherer Carbazole Synthesis

-

Reaction Setup: A mixture of a naphthol, an arylhydrazine hydrochloride, and an aqueous solution of sodium bisulfite is heated in a sealed vessel or under reflux.

-

Reaction and Workup: The reaction is typically heated for several hours at a temperature sufficient to drive the reaction to completion. Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification is typically achieved by recrystallization from a suitable solvent.

The Borsche-Drechsel Cyclization (1908)

First described by Walther Borsche and Edmund Drechsel, this method involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone to form a tetrahydrocarbazole, which can then be dehydrogenated to the corresponding carbazole.[3] This reaction is a variation of the well-known Fischer indole synthesis.

Experimental Protocol: Borsche-Drechsel Cyclization

-

Step 1: Hydrazone Formation: Phenylhydrazine is condensed with cyclohexanone, typically in the presence of a weak acid catalyst, to form the corresponding cyclohexanone phenylhydrazone.

-

Step 2: Cyclization: The isolated hydrazone is heated in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid. The reaction mixture is then poured into water, and the precipitated tetrahydrocarbazole is collected.

-

Step 3: Dehydrogenation: The tetrahydrocarbazole is then aromatized to carbazole. This can be achieved using a variety of oxidizing agents, such as chloranil, manganese dioxide, or through catalytic dehydrogenation over palladium on carbon at elevated temperatures.

Quantitative Data on Historical Carbazole Syntheses

The yields of these classical carbazole syntheses can vary significantly depending on the specific substrates and reaction conditions employed. The following table summarizes representative yields reported in the literature for these foundational methods.

| Reaction Name | Starting Materials | Key Reagents | Reported Yield (%) | Reference |

| Graebe-Ullmann Reaction | N-phenyl-o-phenylenediamine | NaNO₂, H⁺, Heat | Often high, approaching quantitative in some cases | [2] |

| Bucherer Carbazole Synthesis | Naphthol, Arylhydrazine | NaHSO₃ | Moderate to good | [2] |

| Borsche-Drechsel Cyclization | Cyclohexanone, Phenylhydrazine | Acid, Oxidizing Agent | Moderate to good | [2] |

Modern Applications: Carbazole-Containing Drugs and their Signaling Pathways

The carbazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically significant drugs. The rigid, planar, and electron-rich nature of the carbazole nucleus allows for favorable interactions with a variety of biological targets.

Carvedilol: A Beta-Blocker with Unique Signaling Properties

Carvedilol is a non-selective β-adrenergic receptor antagonist that also exhibits α₁-blocking activity. It is widely used in the treatment of hypertension and congestive heart failure. Carvedilol's mechanism of action involves the blockade of β₁ and β₂ adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure. Additionally, its α₁-blocking activity contributes to vasodilation. Recent research has revealed that carvedilol can also act as a biased agonist, stimulating β-arrestin-mediated signaling pathways independent of G-protein coupling. This biased agonism is thought to contribute to some of its beneficial cardiovascular effects.

References

Theoretical studies on the electronic structure of 2,7-Dimethyl-9H-carbazole

An In-depth Technical Guide to the Theoretical Studies on the Electronic Structure of 2,7-Dimethyl-9H-carbazole

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their unique photophysical and electronic properties. These properties, including high thermal stability, excellent charge transport characteristics, and tunable electronic structure, make them promising candidates for a range of applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters. The substitution on the carbazole core, such as the methylation at the 2 and 7 positions in 2,7-Dimethyl-9H-carbazole, can significantly influence its electronic properties, including the frontier molecular orbital (FMO) energy levels, which are crucial in determining the performance of organic electronic devices. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed to investigate the electronic structure of carbazole derivatives, with a specific focus on the conceptual framework for studying 2,7-Dimethyl-9H-carbazole.

Theoretical Methodologies for Electronic Structure Calculation

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of organic molecules, offering a good balance between accuracy and computational cost.[1] Time-Dependent DFT (TD-DFT) is employed to study the excited-state properties and predict electronic absorption spectra.[2]

Computational Protocol

A typical workflow for the theoretical investigation of the electronic structure of a carbazole derivative like 2,7-Dimethyl-9H-carbazole involves the following steps:

-

Molecular Geometry Optimization: The initial step is to obtain the optimized ground-state geometry of the molecule. This is commonly achieved using a DFT functional, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a suitable basis set, for instance, 6-31G(d).[1][2] This process identifies the lowest energy conformation of the molecule.

-

Frequency Analysis: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Frontier Molecular Orbital (FMO) Analysis: From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties.[1]

-

Excited-State Calculations: To understand the electronic absorption properties, TD-DFT calculations are performed on the optimized ground-state geometry.[2] These calculations yield information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* transitions).

Quantitative Data: A Reference Study of 9H-Carbazole

Due to the absence of specific theoretical studies on 2,7-Dimethyl-9H-carbazole in the reviewed literature, this section presents calculated electronic properties for the parent compound, 9H-carbazole, to provide a baseline for understanding the electronic structure of its derivatives. The data presented below is representative of values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.5 to -5.8 |

| LUMO Energy | -0.8 to -1.2 |

| HOMO-LUMO Gap | 4.3 to 4.7 |

Note: These values are approximate and can vary depending on the specific computational methodology and level of theory employed.

Experimental Validation Protocols

Experimental techniques are crucial for validating the results of theoretical calculations. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the primary methods used for this purpose.[1]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.[1]

Experimental Protocol:

-

Sample Preparation: A solution of the carbazole derivative is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: A potential is swept between the working and reference electrodes, and the resulting current is measured. The oxidation and reduction potentials are determined from the cyclic voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energies can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical equations that often involve referencing to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to electronic transitions between molecular orbitals. The onset of the lowest energy absorption band can be used to estimate the optical band gap, which is related to the HOMO-LUMO gap.[1]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the carbazole derivative is prepared in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).

-

Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

-

Data Analysis: The wavelength of maximum absorption (λmax) is identified. The optical band gap can be estimated from the onset of the absorption edge using the equation Eg = 1240/λonset (where Eg is in eV and λonset is in nm).

References

The Luminescent Core: A Technical Guide to the Photophysical Properties of 2,7-Dimethyl-9H-Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a privileged scaffold in materials science and medicinal chemistry, continues to attract significant attention due to its unique electronic and photophysical characteristics. Among its many derivatives, those functionalized at the 2 and 7 positions are of particular interest for their potential in tuning the optoelectronic properties of organic materials. This technical guide provides an in-depth exploration of the photophysical properties of 2,7-dimethyl-9H-carbazole and its derivatives, offering a valuable resource for researchers engaged in the design of novel functional molecules for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes.

Core Photophysical Characteristics

Carbazole and its derivatives are renowned for their strong luminescence, high thermal and photochemical stability, and excellent hole-transporting capabilities.[1] The introduction of methyl groups at the 2 and 7 positions of the 9H-carbazole core can subtly influence its electronic structure, thereby modulating its absorption and emission properties. While extensive quantitative data for a broad range of 2,7-dimethyl-9H-carbazole derivatives remains somewhat dispersed in the scientific literature, the foundational photophysical parameters of related 2,7-disubstituted carbazoles provide valuable insights into their expected behavior.

Derivatives of 2,7-disubstituted carbazoles typically exhibit strong absorption in the ultraviolet (UV) region and emit in the blue to green portion of the visible spectrum. The exact absorption and emission maxima, as well as the fluorescence quantum yield and lifetime, are highly dependent on the nature of the substituents at the 2 and 7 positions, as well as the group attached to the 9-position (the nitrogen atom).

Table 1: Photophysical Properties of Selected 2,7-Disubstituted Carbazole Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) | Reference |

| BCz | Hexane | 340, 406 (sh) | 400, 430 | 0.49 | 3.94 | [1] |

| BPACz | Hexane | 358, 410 (sh) | 430, 458 | 0.88 | 1.83 | [1] |

Note: BCz and BPACz are 2,7-bis(dimesitylboryl)-N-ethyl-carbazole and 2,7-bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole, respectively. While not 2,7-dimethyl derivatives, they provide a valuable reference for the photophysical properties of 2,7-disubstituted carbazoles. λ_abs = Absorption Maximum, λ_em = Emission Maximum, Φ_F = Fluorescence Quantum Yield, τ_F = Fluorescence Lifetime, sh = shoulder.

Experimental Protocols

The characterization of the photophysical properties of 2,7-dimethyl-9H-carbazole derivatives involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of 2,7-Disubstituted Carbazole Derivatives

The synthesis of 2,7-disubstituted carbazole derivatives often involves multi-step reaction sequences. A general approach for the synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz) is provided as a representative example.[1]

Synthesis of 2,7-bis(dimesitylboryl)-9-ethyl-carbazole (BCz): [1]

-

Starting Material: 2,7-dibromo-9-ethyl-carbazole.

-

Reaction: The starting material is dissolved in dry diethyl ether in a three-necked flask under a nitrogen atmosphere and cooled to -78°C.

-

Lithiation: n-Butyllithium (n-BuLi) in hexane is added dropwise, and the mixture is stirred for 2 hours at -78°C.

-

Borylation: Dimesitylboron fluoride (Mes₂BF) is then added, and the reaction mixture is stirred for another 2 hours at -78°C before being allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched with a few drops of ethanol. The product is extracted with dichloromethane and washed with water.

-

Purification: The organic layer is dried, and the solvent is removed under vacuum. The crude product is purified by suspending it in hot ethanol, followed by filtration to yield the final product as a greenish solid powder.

Caption: Synthetic workflow for 2,7-bis(dimesitylboryl)-9-ethyl-carbazole.

Photophysical Measurements

Standard spectroscopic techniques are employed to determine the key photophysical parameters of the synthesized compounds.

UV-Vis Absorption Spectroscopy:

-

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

-

Methodology: Solutions of the compound are prepared in a spectroscopic grade solvent (e.g., hexane, dichloromethane) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M). The absorption spectra are recorded using a UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

Steady-State Fluorescence Spectroscopy:

-

Objective: To determine the fluorescence emission maxima (λ_em).

-

Methodology: The same solutions used for absorption measurements are excited at a wavelength corresponding to an absorption maximum. The fluorescence emission spectrum is recorded using a spectrofluorometer.

Fluorescence Quantum Yield (Φ_F) Determination:

-

Objective: To quantify the efficiency of the fluorescence process.

-

Methodology: The relative method is commonly used, employing a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of both the sample and standard solutions at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects. The integrated fluorescence intensities of the sample and the standard are measured under identical experimental conditions. The quantum yield is then calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ_F) Measurement:

-

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

-

Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common technique. The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured. This process is repeated many times to build up a decay histogram, which is then fitted to an exponential function to extract the lifetime.

Caption: General experimental workflow for photophysical characterization.

Application in Organic Light-Emitting Diodes (OLEDs)

The favorable photophysical and charge-transporting properties of carbazole derivatives make them excellent candidates for use in OLEDs, often as host materials in the emissive layer or as hole-transporting layers.[2][3]

OLED Device Fabrication

OLEDs are typically fabricated by sequential deposition of thin layers of organic materials and electrodes onto a substrate. A general protocol for the fabrication of a solution-processed OLED is provided below.[3]

Device Structure: ITO / PEDOT:PSS / Emissive Layer / LiF / Al

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.

-

Emissive Layer (EML) Deposition: A solution of the 2,7-dimethyl-9H-carbazole derivative (as a host or emitter) in a suitable organic solvent is spin-coated on top of the HIL.

-

Cathode Deposition: A thin layer of lithium fluoride (LiF) followed by a layer of aluminum (Al) are thermally evaporated in a high-vacuum chamber to form the cathode.

-

Encapsulation: The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.

Caption: Energy level diagram and charge transport in a typical OLED.

Conclusion

2,7-Dimethyl-9H-carbazole derivatives represent a promising class of materials for a variety of optoelectronic applications. Their core photophysical properties, characterized by strong UV absorption and blue-green fluorescence, can be finely tuned through chemical modification. The detailed experimental protocols provided in this guide offer a framework for the synthesis and comprehensive photophysical characterization of these compounds, as well as their integration into functional devices such as OLEDs. Further research into the synthesis and properties of a wider range of 2,7-dimethyl-9H-carbazole derivatives will undoubtedly unlock their full potential in the development of next-generation organic electronic materials.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,7-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction